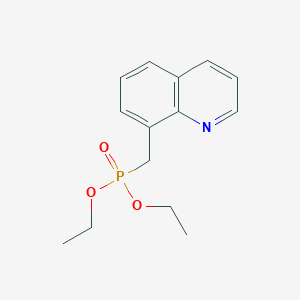

Phosphonic acid, (8-quinolinylmethyl)-, diethyl ester

Description

Nomenclature, CAS Registration, and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds. The compound is officially registered under Chemical Abstracts Service number 75355-36-1, providing a unique identifier for database searches and regulatory documentation. Alternative names for this compound include diethyl (quinolin-8-ylmethyl)phosphonate and 8-(diethoxyphosphorylmethyl)quinoline, reflecting different approaches to systematic chemical nomenclature.

The structural classification places this compound within the broader category of organophosphorus compounds, specifically as a phosphonate ester. Phosphonates constitute a significant class of organophosphorus compounds containing carbon-phosphorus-oxygen groups, where the general structure features C−PO(OR)2 groups with R representing organic substituents. In this particular compound, the phosphonate group is attached to a quinoline ring system through a methylene bridge at the 8-position, creating a unique structural arrangement that influences both its chemical reactivity and biological activity.

Table 1: Structural and Physical Properties of this compound

The quinoline moiety contributes significant aromatic character to the molecule, while the phosphonate ester group provides the organophosphorus functionality that underlies many of the compound's unique properties. This combination creates a hybrid structure that bridges traditional organic chemistry with organophosphorus chemistry, resulting in distinctive reactivity patterns and biological interactions.

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of organophosphorus chemistry and quinoline derivative research. The foundational work in phosphonate chemistry can be traced to the Michaelis–Arbuzov reaction, discovered by August Michaelis in 1898 and subsequently explored extensively by Aleksandr Arbuzov. This reaction provided the fundamental methodology for synthesizing phosphonates from trivalent phosphorus esters and alkyl halides, establishing the chemical foundation that would later enable the synthesis of complex phosphonate derivatives such as the quinolinylmethyl compound under discussion.

The specific synthesis of this compound represents a more recent advancement in organophosphorus chemistry, building upon decades of research into both quinoline chemistry and phosphonate synthesis. The Michaelis–Arbuzov reaction mechanism involves the nucleophilic attack of phosphorus species on electrophilic alkyl halides, followed by displacement reactions that yield the desired phosphonate products. This mechanistic understanding provided the theoretical framework necessary for developing synthetic routes to more complex phosphonate derivatives, including those incorporating heterocyclic aromatic systems like quinoline.

Research into quinoline-based phosphonates gained momentum as scientists recognized the potential for creating hybrid molecules that combined the biological activities of quinoline derivatives with the unique properties of phosphonate groups. The quinoline ring system has long been recognized for its presence in various natural products and pharmaceutical compounds, while phosphonates offer advantages as phosphate mimics in biological systems. The convergence of these two chemical functionalities in compounds like this compound represents a strategic approach to drug design and development.

Table 2: Historical Milestones in Phosphonate and Quinoline Chemistry

Significance in Organophosphorus Chemistry and Bioorganic Research

The significance of this compound in contemporary organophosphorus chemistry extends far beyond its role as a simple synthetic intermediate. This compound exemplifies the modern approach to molecular design that seeks to combine multiple pharmacophoric elements within a single molecular framework. The phosphonate group serves as a bioisostere for phosphate groups, allowing the compound to interact with biological systems in ways that mimic natural phosphate-containing molecules while providing enhanced stability against enzymatic hydrolysis.

Recent research has demonstrated that quinolinyl phosphonates, including this compound, exhibit significant antiproliferative effects against various human cancer cell lines. Specifically, studies have shown activity against A549 human lung adenocarcinoma cells, SKOV3 human ovarian carcinoma cells, and HEK293 human embryonic kidney cells. The mechanism of action involves the phosphonate group's ability to mimic phosphate groups within biological systems, enabling enzyme inhibition that disrupts metabolic pathways and cellular processes.

The compound's role in bioorganic research extends to its function as a heterocyclic carboxylate isostere, providing researchers with a valuable tool for exploring structure-activity relationships in pharmaceutical chemistry. The unique positioning of the phosphonate group at the 8-position of the quinoline ring creates specific spatial arrangements that influence both binding affinity and selectivity for various biological targets. This structural feature has proven particularly valuable in the development of topoisomerase inhibitors, where the quinoline-phosphonate hybrid structure provides enhanced binding characteristics compared to either component alone.

Table 3: Biological Activities and Research Applications

In the broader context of organophosphorus chemistry, this compound represents an important example of how traditional synthetic methodologies can be adapted to create molecules with enhanced biological properties. The synthesis typically involves reaction of quinoline derivatives with diethyl phosphite under controlled conditions, often utilizing catalytic systems to improve yield and selectivity. These synthetic approaches demonstrate the continued evolution of organophosphorus chemistry toward more sophisticated applications in bioorganic research and pharmaceutical development.

The significance of this compound in contemporary research is further underscored by its role in advancing our understanding of phosphonate chemistry in drug design and development. As researchers continue to explore the therapeutic potential of phosphonate-containing compounds, this quinoline derivative serves as an important model system for investigating the relationships between molecular structure, biological activity, and therapeutic efficacy. The compound's unique combination of structural features positions it as a valuable tool for both fundamental research and applied pharmaceutical development, contributing to the ongoing expansion of organophosphorus chemistry into new areas of biomedical application.

Properties

IUPAC Name |

8-(diethoxyphosphorylmethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)11-13-8-5-7-12-9-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQVNMRRJHGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC2=C1N=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504927 | |

| Record name | Diethyl [(quinolin-8-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75355-36-1 | |

| Record name | Diethyl [(quinolin-8-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (8-quinolinylmethyl)-, diethyl ester can be synthesized through various methods. One common approach involves the reaction of quinoline derivatives with diethyl phosphite under specific conditions. For instance, the reaction of quinoline-8-carbaldehyde with diethyl phosphite in the presence of a base such as triethylamine can yield the desired phosphonate compound .

Industrial Production Methods

Industrial production of diethyl [(quinolin-8-yl)methyl]phosphonate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions has been reported to be efficient for the large-scale production of phosphonate derivatives .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (8-quinolinylmethyl)-, diethyl ester undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are often used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Formation of substituted phosphonates.

Oxidation Reactions: Formation of phosphonic acids.

Reduction Reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Chemical Reactions

Phosphonic acid, (8-quinolinylmethyl)-, diethyl ester can undergo several types of chemical reactions:

- Substitution Reactions : Involves nucleophilic substitutions where the phosphonate group is replaced by other nucleophiles.

- Oxidation Reactions : The phosphonate can be oxidized to form phosphonic acids.

- Reduction Reactions : Reduction of the quinoline ring may yield dihydroquinoline derivatives.

Chemistry

In organic synthesis, this compound serves as a reagent for preparing various phosphonate derivatives. It is essential in developing new materials and conducting chemical transformations.

Biology

This compound has been investigated for its potential as an enzyme inhibitor. Its ability to mimic phosphate groups allows it to disrupt metabolic pathways, making it a candidate for further biological studies.

Medicine

The compound shows promise in therapeutic applications:

- Antimicrobial Activity : Demonstrated effectiveness against pathogens such as Fusarium graminearum and Candida species. In studies, it exhibited antibacterial activity against E. coli, K. pneumoniae, and S. typhimurium at concentrations as low as 25 mg/ml.

- Anticancer Activity : Research indicates that certain quinoline-based phosphonates can induce cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial and Anticancer Studies

-

Antimicrobial Properties :

- A study highlighted the effectiveness of phosphonic acid derivatives against various fungal strains.

- Comparative analysis showed that while some analogs had moderate antibacterial activity, the unique structure of this compound led to enhanced potency.

-

Anticancer Effects :

- In vitro assays demonstrated that this compound led to significant apoptosis in cancer cell lines.

- Mechanistic studies revealed up-regulation of pro-apoptotic markers and down-regulation of anti-apoptotic markers.

Properties Comparison Table

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Strong antimicrobial and anticancer activity |

| Diethyl [(quinolin-3-yl)methyl]phosphonate | Structure | Moderate antibacterial activity |

| Dibutyl [(quinolin-8-yl)methyl]phosphonate | Structure | Antifungal properties against specific strains |

Mechanism of Action

The mechanism of action of diethyl [(quinolin-8-yl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

Overview

Phosphonic acid, (8-quinolinylmethyl)-, diethyl ester (CAS Number: 75355-36-1) is a phosphonate derivative that has attracted significant attention for its diverse biological activities. This compound is characterized by its unique quinoline substitution pattern, which contributes to its distinct chemical and biological properties. The molecular formula of this compound is C14H18NO3P, with a molecular weight of 279.27 g/mol.

The synthesis of this compound typically involves the reaction of quinoline derivatives with diethyl phosphite. A common synthetic route includes the reaction of quinoline-8-carbaldehyde with diethyl phosphite in the presence of a base like triethylamine. This compound can undergo various chemical reactions including nucleophilic substitutions and oxidation reactions, making it versatile for further modifications.

The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups in biological systems. This mimicry allows it to inhibit enzymes that utilize phosphate substrates, disrupting metabolic pathways and cellular processes. The inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has shown that phosphonic acid derivatives exhibit significant antimicrobial properties. For instance, compounds bearing a phosphonate diethyl ester have demonstrated excellent antifungal activity against pathogens like Fusarium graminearum and Candida species . In a comparative study, certain derivatives showed antibacterial activity against E. coli, K. pneumoniae, and S. typhimurium, with effective inhibition percentages noted at concentrations as low as 25 mg/ml .

Anticancer Activity

Phosphonic acid derivatives have also been explored for their potential in cancer therapy. Studies indicate that certain quinoline-based phosphonates can induce cytotoxic effects on cancer cell lines such as MCF-7 breast cancer cells. The mechanism involves apoptosis induction as evidenced by changes in nuclear morphology and cytoplasmic features . Specific assays revealed up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins, highlighting their potential as chemotherapeutic agents .

Case Studies

Comparative Analysis

This compound can be compared with other similar compounds such as:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diethyl [(quinolin-3-yl)methyl]phosphonate | Structure | Moderate antibacterial activity |

| Dibutyl [(quinolin-8-yl)methyl]phosphonate | Structure | Antifungal properties against specific strains |

The unique substitution pattern of the 8-position on the quinoline ring in this compound enhances its reactivity and biological potency compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.